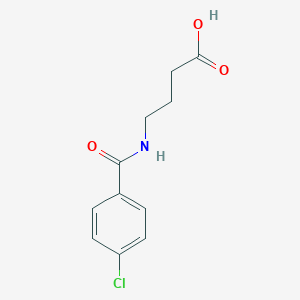

4-(4-Chloro-benzoylamino)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

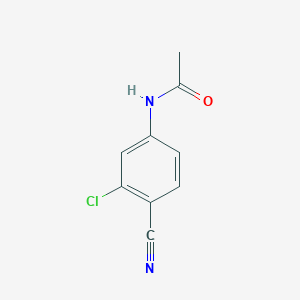

4-(4-Chloro-benzoylamino)-butyric acid is a complex organic compound. It’s structurally related to 4-chlorobenzoic acid and 4-chlorobenzoyl chloride , which are both derivatives of benzoyl chloride with a chloro substituent in the para-position .

Synthesis Analysis

The synthesis of compounds similar to 4-(4-Chloro-benzoylamino)-butyric acid has been reported in the literature. For instance, a chemical synthesis method of N-(4-chlorobenzoyl)-tyramine has been disclosed, which involves the reaction of tyramine and p-chlorobenzoic acid . Another study describes the synthesis of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and its Co(II), Ni(II), and Cu(II) complexes .Molecular Structure Analysis

The molecular structure of 4-(4-Chloro-benzoylamino)-butyric acid can be inferred from related compounds. For instance, 4-chlorobenzoic acid has a simple structure with a chlorine atom on the benzene ring . Similarly, 4-chlorobenzoyl chloride is an acyl chloride with a chloro substituent in the para-position .Mecanismo De Acción

Target of Action

The primary target of 4-[(4-chlorobenzoyl)amino]butanoic Acid is the enzyme 4-chlorobenzoyl CoA dehalogenase . This enzyme is found in certain bacteria such as Pseudomonas sp. DJ-12 . The role of this enzyme is to catalyze the dehalogenation of 4-chlorobenzoyl CoA, a key step in the degradation of certain halogenated aromatic compounds .

Mode of Action

The compound interacts with its target, the 4-chlorobenzoyl CoA dehalogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the removal of the chlorine atom from the compound, resulting in the formation of 4-hydroxybenzoyl CoA .

Biochemical Pathways

The action of 4-[(4-chlorobenzoyl)amino]butanoic Acid affects the 4-chlorobenzoate degradation pathway . This pathway is involved in the breakdown of 4-chlorobenzoate, a type of chlorinated aromatic compound . The dehalogenation of 4-chlorobenzoyl CoA to 4-hydroxybenzoyl CoA is a key step in this pathway .

Result of Action

The result of the action of 4-[(4-chlorobenzoyl)amino]butanoic Acid is the formation of 4-hydroxybenzoyl CoA . This compound is a key intermediate in the degradation of 4-chlorobenzoate . The degradation of such compounds is important for the detoxification of halogenated aromatic pollutants in the environment .

Propiedades

IUPAC Name |

4-[(4-chlorobenzoyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNIULYDSMYROG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367120 |

Source

|

| Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-benzoylamino)-butyric acid | |

CAS RN |

71455-51-1 |

Source

|

| Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)